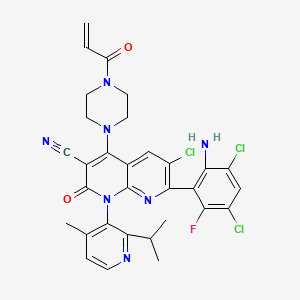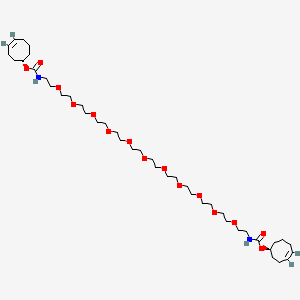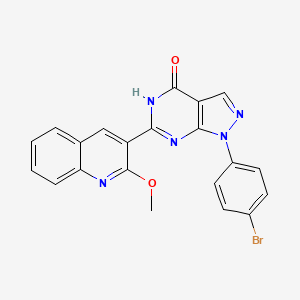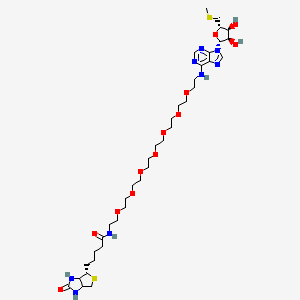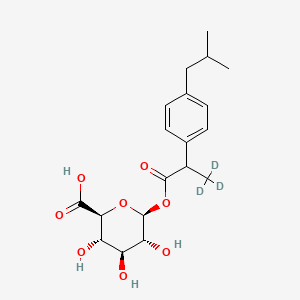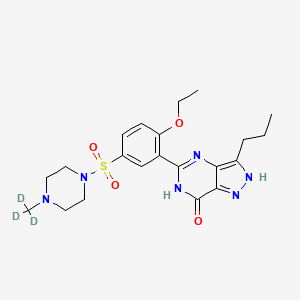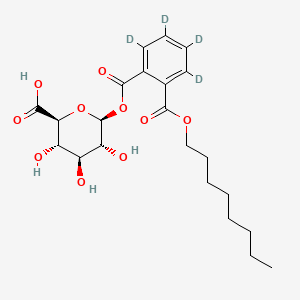
Anti-MRSA agent 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-MRSA agent 3 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to multiple antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new avenue for treating MRSA infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction between a suitable aldehyde and amine.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for the condensation and substitution reactions.
Advanced purification techniques: such as chromatography and recrystallization.
Quality control measures: to ensure consistency and efficacy of the final product
Análisis De Reacciones Químicas
Types of Reactions: Anti-MRSA agent 3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to enhance the compound’s stability.
Substitution: Introduction of various substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Aplicaciones Científicas De Investigación
Anti-MRSA agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent MRSA contamination .
Mecanismo De Acción
The mechanism of action of Anti-MRSA agent 3 involves multiple pathways:
Cell Wall Disruption: The compound targets the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
Inhibition of Protein Synthesis: It interferes with the ribosomal function, preventing the synthesis of essential proteins.
Oxidative Stress Induction: this compound induces the production of reactive oxygen species (ROS), causing oxidative damage to bacterial cells .
Comparación Con Compuestos Similares
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin .
Anti-MRSA agent 3 represents a significant advancement in the fight against MRSA, offering new hope for effective treatment options. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of antimicrobial agents.
Propiedades
Fórmula molecular |
C29H18BrN3O2 |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C29H17N3O2.BrH/c33-28-21-9-3-4-11-25(21)32-15-14-20-22-16-18(12-13-24(22)30-26(20)27(28)32)29(34)31-23-10-5-7-17-6-1-2-8-19(17)23;/h1-16H,(H,31,34);1H |
Clave InChI |
HTLWDYLRLIWLQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)NC5=C4C=C[N+]6=C5C(=O)C7=CC=CC=C76.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


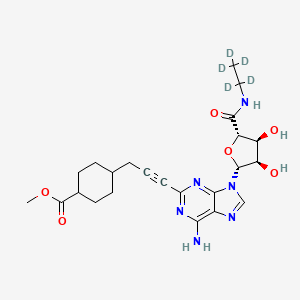

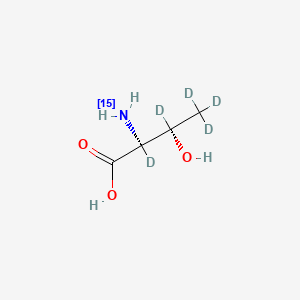

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
